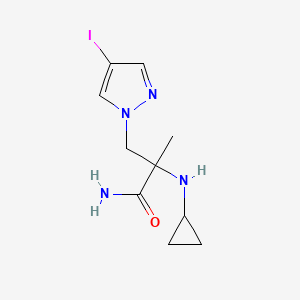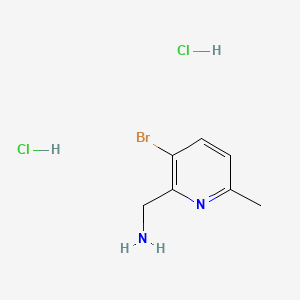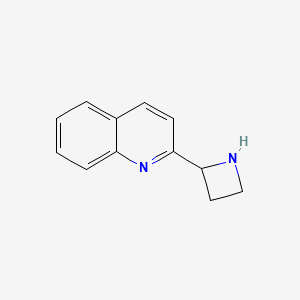![molecular formula C12H22O B13564115 1-[(1E)-1-Hexenyl]cyclohexanol CAS No. 34678-40-5](/img/structure/B13564115.png)
1-[(1E)-1-Hexenyl]cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1E)-1-Hexenyl]cyclohexanol is an organic compound with the molecular formula C₁₂H₂₂O and a molecular weight of 182.3025 g/mol It is a cyclohexanol derivative where a hexenyl group is attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[(1E)-1-Hexenyl]cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hexenyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
- Preparation of hexenyl magnesium bromide by reacting 1-bromohexene with magnesium in dry ether.
- Addition of the Grignard reagent to cyclohexanone to form the desired product after hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1E)-1-Hexenyl]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
1-[(1E)-1-Hexenyl]cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(1E)-1-Hexenyl]cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hexenyl group may interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: A simpler analog without the hexenyl group.
1-Ethynylcyclohexanol: Contains an ethynyl group instead of a hexenyl group.
Cyclohexanone: The oxidized form of cyclohexanol.
Uniqueness
1-[(1E)-1-Hexenyl]cyclohexanol is unique due to the presence of the hexenyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
34678-40-5 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
1-[(E)-hex-1-enyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h6,9,13H,2-5,7-8,10-11H2,1H3/b9-6+ |
Clave InChI |
ICOITBGCXKPDQU-RMKNXTFCSA-N |
SMILES isomérico |
CCCC/C=C/C1(CCCCC1)O |
SMILES canónico |
CCCCC=CC1(CCCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


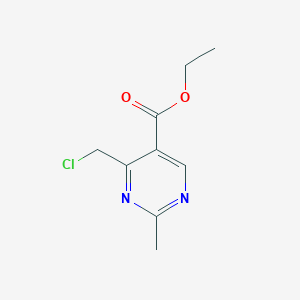
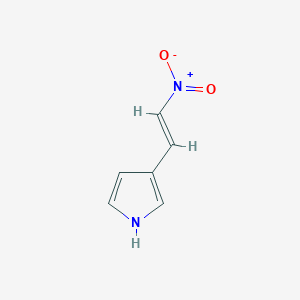

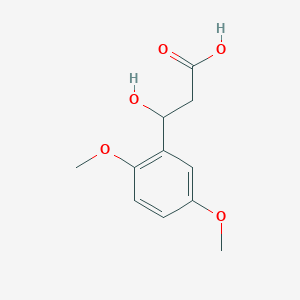


![3-(Methylsulfonyl)-N-[(phenylmethoxy)carbonyl]-L-alanine](/img/structure/B13564082.png)
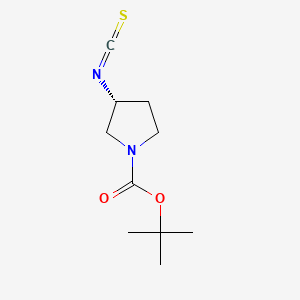
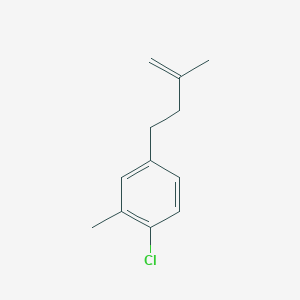
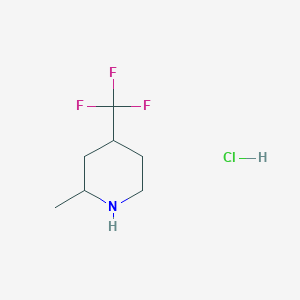
![4-[4-(Dimethylamino)phenyl]butan-2-one](/img/structure/B13564102.png)
